molecular formula C9H15ClN2 B6307392 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride CAS No. 2097947-51-6

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride

Cat. No.: B6307392
CAS No.: 2097947-51-6
M. Wt: 186.68 g/mol
InChI Key: DIUYKYQQHGBFHB-UHFFFAOYSA-N
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Description

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it a significant scaffold in medicinal chemistry and drug discovery .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it is known that tropane alkaloids, which this compound is a part of, have a wide array of biological activities .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner continues to attract attention from many research groups worldwide . The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, nitrile formation, and hydrochloride salt formation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

Scientific Research Applications

2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride has significant applications in scientific research:

    Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in neurotransmitter pathways.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 8-Azabicyclo[3.2.1]octan-3-ol
  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
  • 3α-Acetoxytropane

Comparison: Compared to similar compounds, 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride is unique due to its nitrile group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUYKYQQHGBFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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